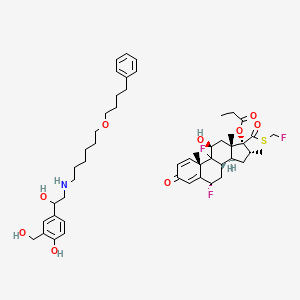![molecular formula C12H10N2O B610862 5-Methylnaphtho[2,1-d]oxazol-2-amine CAS No. 1820708-73-3](/img/structure/B610862.png)
5-Methylnaphtho[2,1-d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylnaphtho[2,1-d]oxazol-2-amine, also known as SKA-121, is a KCa3.1-specific positive gating modulator . It has been identified as a compound that exhibits 40-fold selectivity for KCa3.1 over KCa2.3 .
Molecular Structure Analysis
The molecular structure of 5-Methylnaphtho[2,1-d]oxazol-2-amine involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has a molecular weight of 198.22 g/mol . It is suggested that all benzothiazole/oxazole-type KCa activators bind relatively “deep” in the CaM-BD/CaM interface and hydrogen bond with E54 on CaM .Physical And Chemical Properties Analysis
5-Methylnaphtho[2,1-d]oxazol-2-amine has a molecular weight of 198.22 g/mol, an XLogP3-AA of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 and a topological polar surface area of 52 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacology
SKA-121 is a subtype-selective small conductance Ca2±activated K+ channel (SK channel) positive-gating modulator . It exhibits 40-fold selectivity for KCa3.1 over KCa2.3 . This makes it a valuable tool in pharmacological research for studying the role and function of these channels in various physiological and pathological processes.
Cardiovascular Research
When applied in vivo, SKA-121 significantly lowers mean arterial blood pressure in wild-type, but not KCa3.1 (-/-), normotensive and hypertensive mice . This suggests that SKA-121 could be used in cardiovascular research, particularly in the study of hypertension and other cardiovascular diseases.
Comparative Studies
SKA-121 is more potent and selective as a KCa3.1 activator than SKA-31 . This makes it useful in comparative studies looking at the effects of different activators on these channels.
Safety Research
The safety information of SKA-121 is important for its use in various applications. It’s classified as a combustible solid, and its storage temperature is 2-8°C . This information is crucial for handling and storage in research settings.
Wirkmechanismus
Target of Action
5-Methylnaphtho[2,1-d]oxazol-2-amine, also known as SKA-121 , is a subtype-selective small conductance Ca2±activated K+ channel (SK channel) positive-gating modulator . Its primary target is the KCa3.1 (IKCa1, IK1, KCa4, SKCa4, SK4) channel . This channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types .
Mode of Action
SKA-121 interacts with its target, the KCa3.1 channel, by positively modulating its gating . This interaction results in the opening of the KCa3.1 channels, leading to an increase in potassium ion conductance . The increased potassium ion conductance then leads to membrane hyperpolarization .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methylbenzo[g][1,3]benzoxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGUERWMMMQFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnaphtho[2,1-d]oxazol-2-amine | |
Q & A
Q1: How does SKA-121 interact with its target and what are the downstream effects?
A1: SKA-121 binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by SKA-121 has been linked to blood pressure regulation [].
Q2: What are the structural determinants for SKA-121's selectivity towards KCa3.1 over KCa2 channels?
A2: SKA-121 displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. SKA-121 forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.
Q3: What is the significance of the 5-methyl group in SKA-121 for its selectivity profile?
A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in SKA-121 []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].
Q4: Have any in vivo studies been conducted with SKA-121, and what were the outcomes?
A4: Yes, SKA-121 has been investigated in vivo using blood pressure telemetry experiments []. Administration of SKA-121 (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











